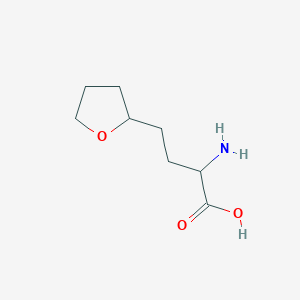

2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol This compound features a tetrahydrofuran ring attached to a butanoic acid backbone, with an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-tetrahydrofuran carboxylic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, amidation, and hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products

Major products formed from these reactions include substituted tetrahydrofuran derivatives, amino acids, and other functionalized organic compounds .

Scientific Research Applications

2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid include:

- This compound derivatives

- Other amino acids with tetrahydrofuran rings

- Substituted butanoic acids

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the properties of amino acids and tetrahydrofuran rings.

Biological Activity

2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid is an amino acid derivative characterized by its unique structural features, including an amino group, a butanoic acid backbone, and a tetrahydrofuran ring. Its molecular formula is C₇H₁₃NO₄, and it has garnered attention for its potential biological activities, particularly in metabolic processes and enzyme interactions. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Structural Features

The presence of the tetrahydrofuran ring enhances the compound's solubility and reactivity. This structural uniqueness allows it to engage in various biochemical interactions, particularly with proteins and nucleic acids. The ability to form hydrogen bonds due to its amino group plays a crucial role in its biological functions.

| Structural Feature | Description |

|---|---|

| Molecular Formula | C₇H₁₃NO₄ |

| Amino Group | Influences interactions with biomolecules |

| Tetrahydrofuran Ring | Enhances solubility and reactivity |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Amino Acid Metabolism : The compound has been studied for its role in amino acid metabolism, potentially influencing metabolic pathways.

- Enzyme Interactions : Its structural features allow it to interact with enzymes, which may alter their conformation and function.

- Potential Therapeutic Applications : Due to its ability to modulate metabolic pathways, there is interest in its application as a therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study highlighted the compound's interactions with ASCT2 (SLC1A5), a transporter involved in glutamine accumulation in mammalian cells. It was found to inhibit ASCT2-mediated glutamine transport, suggesting potential implications in cancer metabolism .

- Another investigation focused on the compound's effects on various biomolecules, revealing that its amino group can form hydrogen bonds that may significantly impact protein and nucleic acid functionality .

Synthesis Methods

Various synthesis methods have been developed for producing this compound. These methods often involve the manipulation of starting materials to incorporate the tetrahydrofuran ring effectively.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-methylbutanoic acid | Similar backbone without tetrahydrofuran ring | Lacks dioxolane-like properties |

| 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Contains a boronic ester group | Different functional group influences reactivity |

| Valine | Standard amino acid structure | No cyclic ether component; simpler structure |

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the optimal synthetic routes for 2-amino-4-(tetrahydrofuran-2-yl)butanoic acid, and how do reaction conditions influence yield?

A1. The synthesis typically involves multi-step organic reactions. A plausible route could start with a tetrahydrofuran (THF) derivative functionalized at the 2-position. Key steps may include:

- Amination : Coupling a THF-containing intermediate (e.g., tetrahydrofuran-2-carboxylic acid) with a protected amino group via carbodiimide-mediated activation (e.g., EDC/HOBt) .

- Backbone assembly : Using a butanoic acid scaffold with stereochemical control, potentially via asymmetric hydrogenation or enzymatic resolution for enantiopure products .

- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) are critical for isolating the compound, with yields highly dependent on solvent polarity and gradient optimization .

Data Note : Reaction temperature (e.g., 0–25°C for amidation) and solvent choice (e.g., DMF for polar intermediates) significantly impact side reactions like racemization or ring-opening of the THF moiety.

Q. Advanced Synthesis Challenges

Q. Q2. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate stereochemical purity?

A2. Enantioselective synthesis may employ chiral auxiliaries or catalysts:

- Chiral pool strategy : Use (R)- or (S)-tetrahydrofuran-2-carboxylic acid as a starting material to preserve stereochemistry .

- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone intermediates .

Validation : - Chiral HPLC with a cellulose-based column to resolve enantiomers.

- Circular Dichroism (CD) spectroscopy to confirm optical activity .

Pitfalls : Racemization risks increase at elevated temperatures (>40°C) during deprotection steps.

Q. Structural and Functional Characterization

Q. Q3. What spectroscopic and computational methods are most effective for characterizing the compound’s structure and stability?

A3. A combined approach is recommended:

- NMR : 1H/13C NMR to confirm the THF ring integrity (e.g., δ 3.7–4.2 ppm for oxolane protons) and amino/acidic proton exchange dynamics .

- Mass Spectrometry (HRMS) : ESI-HRMS for exact mass verification (e.g., C9H15NO3: theoretical [M+H]+ 186.1125) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stability of the THF ring under varying pH conditions .

Stability Note : The THF ring is susceptible to acid-catalyzed ring-opening; storage at pH 7–8 in inert atmospheres is advised.

Q. Biological Activity and Mechanism

Q. Q4. How does the tetrahydrofuran moiety influence this compound’s interaction with biological targets compared to furan analogs?

A4. The saturated THF ring enhances conformational rigidity and reduces metabolic oxidation compared to furan derivatives:

- Enzyme binding : The THF oxygen participates in hydrogen bonding with active-site residues (e.g., in oxidoreductases), as shown in docking studies with homologous enzymes .

- Metabolic stability : In vitro assays using liver microsomes show slower degradation rates for THF-containing analogs vs. furan derivatives due to reduced CYP450-mediated oxidation .

Contradiction Alert : Some studies report contradictory binding affinities for THF vs. furan analogs, likely due to variations in assay conditions (e.g., ionic strength affecting electrostatic interactions) .

Q. Data Interpretation and Optimization

Q. Q5. How should researchers resolve contradictions in reported biological activity data for this compound?

A5. Systematic validation steps include:

- Assay standardization : Control for buffer composition (e.g., Tris vs. phosphate buffers alter metal ion availability) and temperature (25°C vs. 37°C impacts enzyme kinetics) .

- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., fluorescence-based enzymatic activity) to cross-validate results .

- Meta-analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outlier conditions .

Q. Comparative Analysis with Structural Analogs

Q. Q6. What structural modifications to this compound could enhance its selectivity for neurotransmitter receptors?

A6. Rational design strategies include:

- Substitution at the THF ring : Introducing electron-withdrawing groups (e.g., -F) to modulate dipole interactions with receptors like GABA-A .

- Amino acid side-chain elongation : Replacing the butanoic acid with a pentanoic acid backbone to improve fit into hydrophobic binding pockets .

Case Study : Analogous modifications in 2-amino-4-(dihydrobenzofuran-5-yl)butanoic acid increased serotonin receptor affinity by 30% via enhanced π-stacking .

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-amino-4-(oxolan-2-yl)butanoic acid |

InChI |

InChI=1S/C8H15NO3/c9-7(8(10)11)4-3-6-2-1-5-12-6/h6-7H,1-5,9H2,(H,10,11) |

InChI Key |

BSKPHYAWZGBFBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CCC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.